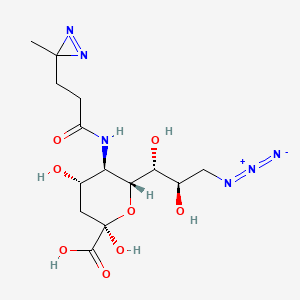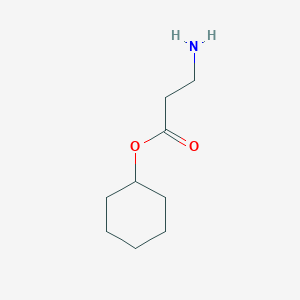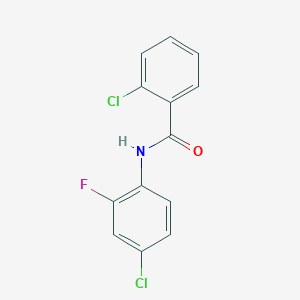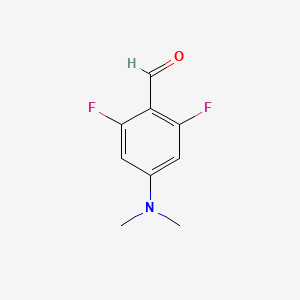
4-(Dimethylamino)-2,6-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2,6-difluorobenzaldehyde is an organic compound that contains both amine and aldehyde functional groups It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. The purification steps may include distillation and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-(Dimethylamino)-2,6-difluorobenzoic acid.
Reduction: 4-(Dimethylamino)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging. The dimethylamino group can enhance the fluorescence properties of the molecule.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,6-difluorobenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as an electron-donating group, enhancing the reactivity of the aldehyde group. This can lead to the formation of Schiff bases with amines, which are important intermediates in many chemical reactions. The fluorine atoms can also influence the compound’s reactivity by stabilizing certain reaction intermediates.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
2,6-Difluorobenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)-2,6-difluorobenzoic acid: The oxidized form of the compound, with different chemical properties and applications.
Uniqueness: 4-(Dimethylamino)-2,6-difluorobenzaldehyde is unique due to the presence of both the dimethylamino group and the fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
736991-10-9 |
|---|---|
Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
4-(dimethylamino)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)6-3-8(10)7(5-13)9(11)4-6/h3-5H,1-2H3 |
InChI Key |
QCYVIXVSXYXYPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



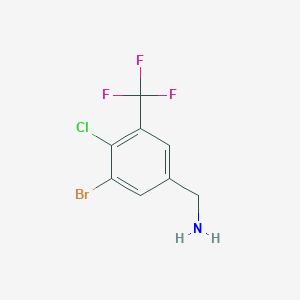
![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)
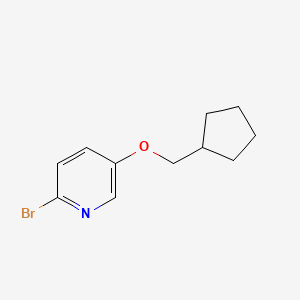

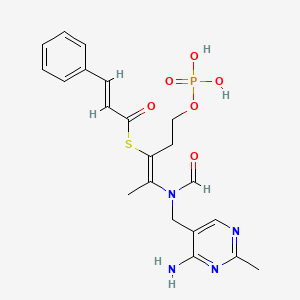

![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)

![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
